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Compound of Interest

Compound Name: Tris(2-chloroethyl) phosphite

Cat. No.: B042208 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available spectroscopic data for Tris(2-
chloroethyl) phosphite (CAS No. 140-08-9), a compound utilized as a stabilizer, flame

retardant, and chemical intermediate. The following sections detail its Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectral properties, along with standardized experimental

protocols for data acquisition.

Spectroscopic Data Summary
The quantitative spectroscopic data for Tris(2-chloroethyl) phosphite is summarized in the

tables below. Due to the limited availability of public spectral data, some fields are populated

with expected ranges based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.10 - 4.14 Multiplet 6H -O-CH₂-

Not Available Triplet 6H -CH₂-Cl
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Note: The precise chemical shift and multiplicity for the -CH₂-Cl protons were not available in

the reviewed data sources. A triplet is expected due to coupling with the adjacent methylene

group.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm) Assignment

Data Not Available -O-CH₂-

Data Not Available -CH₂-Cl

Note: Specific ¹³C NMR data for Tris(2-chloroethyl) phosphite is not readily available in public

databases.[1] Based on similar structures, the -O-CH₂- carbon is expected to appear in the

range of 60-70 ppm, and the -CH₂-Cl carbon between 40-50 ppm.

³¹P NMR (Phosphorus-31 NMR) Data

Chemical Shift (ppm) Assignment

Data Not Available P(III)

Note: The ³¹P NMR chemical shift for Tris(2-chloroethyl) phosphite is not specified in the

available literature.[1] As a phosphite ester (P(III) compound), its chemical shift is expected in

the region of +130 to +145 ppm relative to 85% H₃PO₄.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

Data Not Available Strong P-O-C stretch

Data Not Available Medium-Strong C-H stretch (alkane)

Data Not Available Medium CH₂ bend (scissoring)

Data Not Available Medium-Strong C-Cl stretch
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Note: A detailed list of IR absorption peaks for Tris(2-chloroethyl) phosphite is not publicly

available. The table indicates the expected characteristic absorption bands based on its

functional groups.

Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and IR spectra, adaptable

for Tris(2-chloroethyl) phosphite.

NMR Spectroscopy Protocol
Sample Preparation: A solution of Tris(2-chloroethyl) phosphite is prepared by dissolving

approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃,

Acetone-d₆). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: Spectra are acquired on a standard NMR spectrometer (e.g., 300, 400, or

500 MHz).

¹H NMR Acquisition:

A standard one-pulse sequence is used.

The spectral width is set to approximately 16 ppm, centered around 6 ppm.

A relaxation delay of 1-2 seconds is employed.

Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled pulse program (e.g., zgpg30) is used.

The spectral width is set to approximately 240 ppm, centered around 120 ppm.

A longer relaxation delay (2-5 seconds) is used due to the longer relaxation times of

carbon nuclei.
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A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate

signal-to-noise ratio.

³¹P NMR Acquisition:

A proton-decoupled one-pulse sequence is utilized.

The spectral width is set to a range appropriate for phosphorus compounds (e.g., -50 to

250 ppm), centered around 100 ppm.

A relaxation delay of 1-5 seconds is used.

Fewer scans are generally needed compared to ¹³C NMR due to the 100% natural

abundance of ³¹P.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual

solvent peak (for ¹H and ¹³C) or an external standard (e.g., 85% H₃PO₄ for ³¹P).

IR Spectroscopy Protocol
Sample Preparation (Neat Liquid): As Tris(2-chloroethyl) phosphite is a liquid, the

spectrum can be obtained from a thin film. A drop of the neat liquid is placed between two

salt plates (e.g., NaCl or KBr). The plates are pressed together to form a thin, uniform film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition:

A background spectrum of the clean, empty salt plates is recorded.

The prepared sample is placed in the spectrometer's sample holder.

The sample spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

The final spectrum is presented in terms of absorbance or transmittance as a function of

wavenumber.
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Data Analysis: The characteristic absorption bands are identified and assigned to the

corresponding functional group vibrations.

Visualizations
The following diagrams illustrate the chemical structure and a typical workflow for the

spectroscopic analysis of Tris(2-chloroethyl) phosphite.
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Caption: Experimental workflow for NMR and IR spectroscopic analysis.
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Caption: Chemical structure of Tris(2-chloroethyl) phosphite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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